molecular formula C15H15NO3S B11148751 N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide

N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide

Cat. No.: B11148751
M. Wt: 289.4 g/mol
InChI Key: YLZFTBILDDJOLF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a thioether linkage, and an acetamide group. Furan derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions, leading to the formation of different thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

    Oxidation: Furanones, hydroxyfurans

    Reduction: Amines, alcohols

    Substitution: Various thioether derivatives

Scientific Research Applications

N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs for treating infections and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-1-(4-nitroanilino)-2-oxoethyl]acetamide
  • N-(furan-2-ylmethyl)-2-{[4-[4-(methyloxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-[2-(furan-2-yl)-1-[(4-methylphenyl)sulfanyl]-2-oxoethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and thioether linkage contributes to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-1-(4-methylphenyl)sulfanyl-2-oxoethyl]acetamide

InChI

InChI=1S/C15H15NO3S/c1-10-5-7-12(8-6-10)20-15(16-11(2)17)14(18)13-4-3-9-19-13/h3-9,15H,1-2H3,(H,16,17)

InChI Key

YLZFTBILDDJOLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C(=O)C2=CC=CO2)NC(=O)C

Origin of Product

United States

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